1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone
CAS No.: 228572-69-8
Cat. No.: VC3806567
Molecular Formula: C9H7F3O2
Molecular Weight: 204.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 228572-69-8 |
|---|---|
| Molecular Formula | C9H7F3O2 |
| Molecular Weight | 204.15 g/mol |
| IUPAC Name | 1-[2-hydroxy-4-(trifluoromethyl)phenyl]ethanone |
| Standard InChI | InChI=1S/C9H7F3O2/c1-5(13)7-3-2-6(4-8(7)14)9(10,11)12/h2-4,14H,1H3 |
| Standard InChI Key | ZZKAWIIYPNENOX-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=C(C=C1)C(F)(F)F)O |
| Canonical SMILES | CC(=O)C1=C(C=C(C=C1)C(F)(F)F)O |
Introduction
Chemical Properties and Structural Analysis
Molecular Architecture
The compound’s IUPAC name, 1-[2-hydroxy-4-(trifluoromethyl)phenyl]ethan-1-one, reflects its acetophenone backbone modified with hydroxy and trifluoromethyl substituents. The trifluoromethyl group (-CF₃) is electron-withdrawing, polarizing the aromatic ring and enhancing the compound’s stability against metabolic degradation . The hydroxy group at the ortho position facilitates hydrogen bonding, influencing solubility and reactivity.
Table 1: Fundamental Molecular Properties
Synthesis and Derivative Formation
Primary Synthesis Routes
The compound is typically synthesized via Friedel-Crafts acylation, where a phenyl ether undergoes acetylation in the presence of Lewis acids like AlCl₃. For example, 2-hydroxy-4-(trifluoromethyl)benzene reacts with acetyl chloride to yield the target ketone . Alternative methods include:
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Iridium-Catalyzed C(sp³)–H Addition: Methyl ethers undergo intramolecular cyclization to form dihydrobenzofurans, leveraging the compound as an intermediate .
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Silanediol-Catalyzed Functionalization: Enantioselective addition of silyl ketene acetals to benzopyrylium triflates, producing chromanone derivatives .
Table 2: Synthetic Pathways and Yields
| Method | Reagents/Conditions | Yield (%) | Application |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, CH₃COCl, 0–5°C | 65–78 | Bulk production |
| Iridium Catalysis | [Ir(cod)Cl]₂, DTBM-SEGPHOS, toluene | 85 | Asymmetric synthesis |
Derivative Synthesis
The compound serves as a precursor for:
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TRPV1 Antagonists: Functionalization at the hydroxy group with piperazine moieties yields analgesics targeting vanilloid receptors .
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Dihydrobenzofurans: Cyclization reactions produce bioactive benzofuran derivatives with anti-inflammatory properties .
Applications in Pharmaceutical Research
TRPV1 Receptor Antagonism
The compound’s derivatives exhibit potent activity as transient receptor potential vanilloid 1 (TRPV1) antagonists. For instance, piperazine-linked analogs (e.g., 1-[2-(2-hydroxy-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propoxy)phenyl]ethanone) demonstrate IC₅₀ values <100 nM in pain modulation studies . The trifluoromethyl group enhances blood-brain barrier permeability and metabolic stability .
Antimicrobial and Anticancer Agents
Structural modifications, such as introducing nitro groups or heterocycles, yield compounds with:
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Antibacterial Activity: MIC values of 2–8 µg/mL against Staphylococcus aureus .
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Antiproliferative Effects: GI₅₀ of 10 µM in breast cancer cell lines (MCF-7) .
| Parameter | Value | Source |
|---|---|---|
| LD₅₀ (Mouse, oral) | 1,200 mg/kg | |
| Flash Point | 176–297°C | |
| Recommended Storage | 2–8°C, inert atmosphere |
| Supplier | Purity (%) | Price (USD) | Quantity |
|---|---|---|---|
| TRC | 95 | 65 | 50 mg |
| SynQuest Laboratories | 97 | 311 | 250 mg |
| AK Scientific | 95 | 532 | 1 g |
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